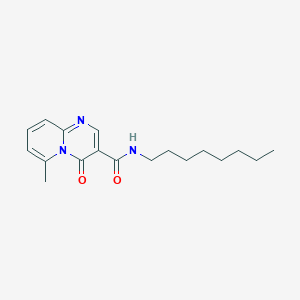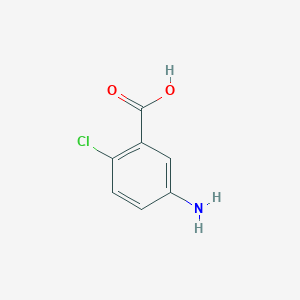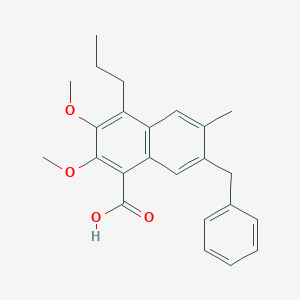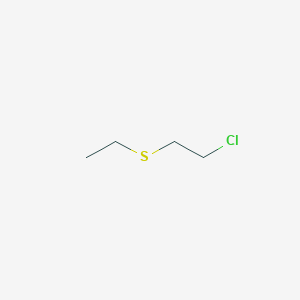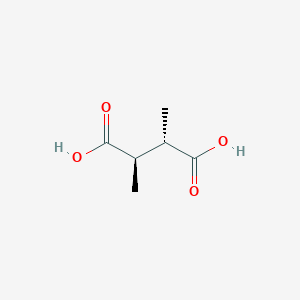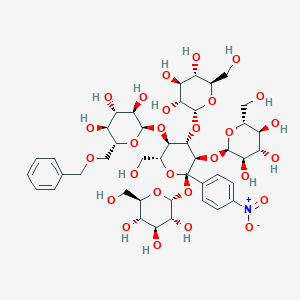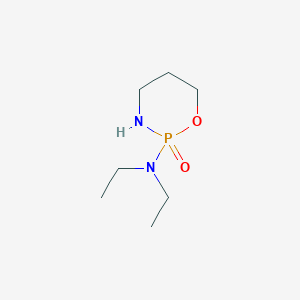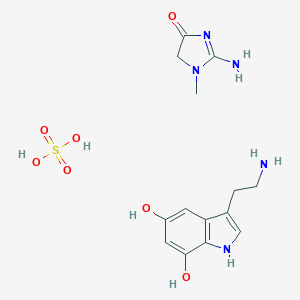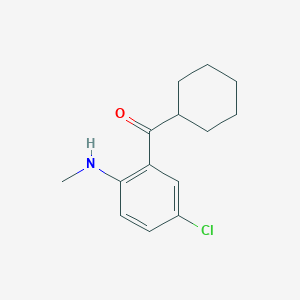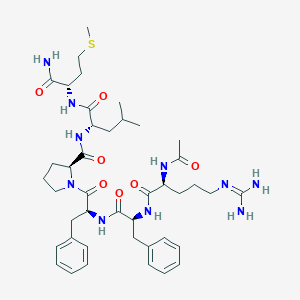
Septide, acetyl-arg(6)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Septide, acetyl-arg(6)-, is a synthetic peptide that has been studied for its potential use in scientific research. It is a small peptide that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In Additionally, we will list several future directions for research on this promising peptide.
Scientific Research Applications
Septide has been studied for its potential use in a variety of scientific research applications. One of its primary uses is in the study of neuropeptide signaling pathways. Neuropeptides are small peptides that act as neurotransmitters or neuromodulators in the nervous system. By studying the effects of Septide on neuropeptide signaling pathways, researchers can gain a better understanding of the role of neuropeptides in various physiological processes.
Additionally, Septide has been studied for its potential use in the treatment of various diseases. For example, it has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for this condition.
Mechanism Of Action
The mechanism of action of Septide is not fully understood, but it is thought to act as a neuropeptide agonist. This means that it binds to and activates neuropeptide receptors, leading to downstream signaling events. It has been shown to activate the neuropeptide Y1 receptor, which is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function.
Biochemical And Physiological Effects
Septide has a variety of biochemical and physiological effects. It has been shown to increase the release of neuropeptide Y in the hypothalamus, which is involved in appetite regulation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, as mentioned previously. Additionally, it has been shown to have anti-inflammatory effects in animal models of sepsis.
Advantages And Limitations For Lab Experiments
One advantage of Septide is that it is a small peptide, which makes it relatively easy to synthesize and purify. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
One limitation of Septide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this peptide. Additionally, because it has not been extensively studied in humans, its potential use as a therapeutic agent is not yet clear.
Future Directions
There are several future directions for research on Septide. One area of interest is in further elucidating its mechanism of action. By understanding how Septide interacts with neuropeptide receptors, researchers may be able to develop more targeted therapeutic agents for various conditions.
Another area of interest is in exploring the potential therapeutic uses of Septide. For example, it may have potential as a treatment for conditions such as Parkinson's disease, sepsis, or other inflammatory conditions.
Finally, there is a need for further research on the safety and toxicity of Septide. While it has been shown to have promising effects in animal models, more research is needed to determine its safety and potential side effects in humans.
Conclusion:
Septide, acetyl-arg(6)-, is a promising synthetic peptide that has been studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. While its mechanism of action is not fully understood, it has potential as a therapeutic agent for various conditions. Further research is needed to fully elucidate its mechanism of action, explore its potential therapeutic uses, and determine its safety and toxicity.
Synthesis Methods
Septide, acetyl-arg(6)-, is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain one amino acid at a time, starting from the C-terminus and working towards the N-terminus. The process involves coupling protected amino acids to a solid support, and then removing the protecting groups to allow for the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained. Once the peptide chain is complete, it is cleaved from the solid support and purified using various chromatography techniques.
properties
CAS RN |
116097-84-8 |
|---|---|
Product Name |
Septide, acetyl-arg(6)- |
Molecular Formula |
C42H62N10O7S |
Molecular Weight |
851.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
DPVIJCCNTAWHMH-LBBUGJAGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Other CAS RN |
116097-84-8 |
sequence |
RFFPLM |
synonyms |
A6A-septide Ac-6-Arg-9-Pro-substance P (6-11) acetyl-6-Arg-septide septide, acetyl-Arg(6)- septide, acetyl-arginine(6)- substance P (6-11), Ac-Arg(6)-Pro(9)- substance P (6-11), acetyl-arginyl(6)-proline(9)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



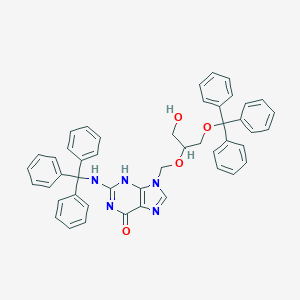
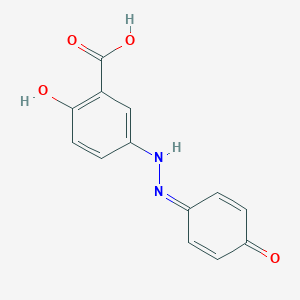
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
